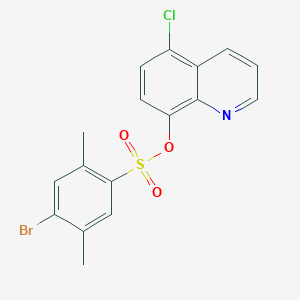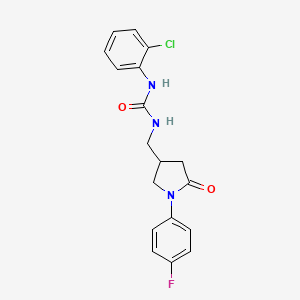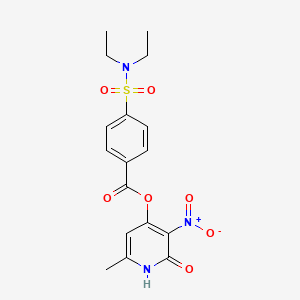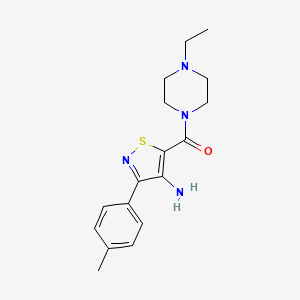
(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate” is a chemical compound with the molecular formula C17H13BrClNO3S and a molecular weight of 426.71. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The structure of quinoline derivatives can be determined using various spectroscopic techniques . The central ester fragment in a related compound, “(5-chloroquinolin-8-yl)-2-fluorobenzoate”, was found to be almost planar, making dihedral angles with the quinoline and phenyl rings . The structure also showed non-classical hydrogen bonds and a halogen-halogen distance less than the sum of the van der Waals radii .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, O-acylation of 5-chloro-8-hydroxyquinoline with different acylating counterparts has been investigated . The reaction was facilitated by N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N’-dicyclohexyl carbodiimide (DCC), leading to the synthesis of 5-chloroquinolin-8-yl-benzoates .Applications De Recherche Scientifique
Antitumor Agents
The 8-hydroxyquinoline scaffold, which includes the title compound, has been explored for its potential as an antitumor agent. Quinolines, including 8-hydroxyquinoline derivatives, serve as important starting points for developing therapeutic agents with diverse biological activities. The incorporation of halogen atoms (such as chlorine and fluorine) into their structures can significantly impact their chemical and pharmacological properties .
Supramolecular Chemistry
The crystallographic study of the title compound revealed intriguing supramolecular characteristics. The central ester fragment (C8/O1/C10(O2)/C11) is nearly planar, forming dihedral angles with the quinoline and phenyl rings. The structure exhibits non-classical hydrogen bonds (C–H…X, where X = halogen) and a halogen…halogen interaction with a distance less than the sum of van der Waals radii. These interactions contribute to the formation of centrosymmetric dimers, which run parallel to the (100) plane .
Structural Determination
Single-crystal X-ray diffraction studies have been essential for understanding the molecular arrangement and bonding patterns of this compound. Such structural information is crucial for designing and optimizing drug candidates .
Antimalarial Research
While not explicitly studied for antimalarial activity, the 8-hydroxyquinoline scaffold has been investigated in related contexts. Further exploration of this compound’s potential as an antimalarial agent could be valuable .
Antibacterial Properties
Given the diverse biological activities associated with quinoline derivatives, it’s worth exploring whether this compound exhibits antibacterial effects. Research in this area could provide insights into its therapeutic potential .
Anti-Inflammatory Applications
Quinolines have been studied for their anti-inflammatory properties. Investigating the anti-inflammatory effects of this compound could contribute to our understanding of its pharmacological profile .
Orientations Futures
Quinoline derivatives have a wide spectrum of biological activities, including antimalarial, antiviral, antibacterial, anti-inflammatory, and antitumor activities . Therefore, they are important starting pharmacophores for preparing therapeutic agents. The future directions in the research of quinoline derivatives like “(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate” could involve the development of more effective antimalarial, antimicrobial, and anticancer agents .
Propriétés
IUPAC Name |
(5-chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3S/c1-10-9-16(11(2)8-13(10)18)24(21,22)23-15-6-5-14(19)12-4-3-7-20-17(12)15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHBGQCNQCQJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloroquinolin-8-yl) 4-bromo-2,5-dimethylbenzenesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-ethoxypyridin-3-yl)methanone](/img/structure/B3013381.png)


![Dimethyl 5-(4-bromophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3013386.png)

![Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B3013388.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3013396.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013402.png)
![[(1-Methanesulfonylpiperidin-3-yl)methyl][(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B3013403.png)
